molecular formula C11H9N3O2 B2945494 N-(Cyanomethyl)-2-methyl-1,3-benzoxazole-6-carboxamide CAS No. 2305259-49-6

N-(Cyanomethyl)-2-methyl-1,3-benzoxazole-6-carboxamide

Cat. No.: B2945494
CAS No.: 2305259-49-6
M. Wt: 215.212
InChI Key: BFUUDTIDXVCJDA-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-methyl-1,3-benzoxazole-6-carboxamide is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-methyl-1,3-benzoxazole-6-carboxamide typically involves a multi-step reaction process. One common method includes the cyclization of 2-aminophenol with chloroacetic acid to form 2-methyl-1,3-benzoxazole-6-carboxylic acid. Subsequently, the carboxylic acid group is converted to an amide using cyanomethylamine under dehydration conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-2-methyl-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: N-(Cyanomethyl)-2-methyl-1,3-benzoxazole-6-carboxamide has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.

Medicine: Research has explored its use as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases. Its potential anti-inflammatory and antimicrobial properties are of significant interest.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-2-methyl-1,3-benzoxazole-6-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact molecular pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methyl-1,3-benzoxazole-6-carboxamide: Lacks the cyanomethyl group.

  • N-(Cyanomethyl)-2-methyl-1,3-benzothiazole-6-carboxamide: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.

Uniqueness: N-(Cyanomethyl)-2-methyl-1,3-benzoxazole-6-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(cyanomethyl)-2-methyl-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-7-14-9-3-2-8(6-10(9)16-7)11(15)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUUDTIDXVCJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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